molecular formula C10H18O2 B1199126 10-Methyloxecan-2-one CAS No. 65371-24-6

10-Methyloxecan-2-one

Cat. No. B1199126
CAS RN: 65371-24-6
M. Wt: 170.25 g/mol
InChI Key: SAMJSVOFANTIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Methyloxecan-2-one is a lactone.

Scientific Research Applications

Polymer Stabilization

10-Methyloxecan-2-one has been studied in the context of polymer stabilization. For instance, methyl 9, 10-epoxyoctadecanoate, a related compound, was used to understand the action of epoxides in stabilizing poly(vinyl chloride) (PVC). This research involved preparing PVC sheets with radiolabeled methyl (1-[14C]) 9,10-epoxyoctadecanoate, and then heating them to simulate heat processing. The study revealed the transformation of the epoxide into methyl 9,10-chlorohydroxyoctadecanoate, which was quantified using gas chromatography. This research highlights the role of such compounds in polymer stabilization processes (Gilbert & Startin, 1980).

Enzyme Systems and Cardiomyopathy

In medical research, compounds structurally related to 10-Methyloxecan-2-one have been explored. Coenzyme Q10, which is 2,3-dimethoxy-5-methyl-6-decaprenyl-l,4-benzoquinone, is crucial in several enzyme systems related to energy conversion. Studies on Coenzyme Q10 have shown its importance in myocardial function and its potential therapeutic use in idiopathic dilated cardiomyopathy (Langsjoen, Langsjoen, & Folkers, 1990).

Chemical Synthesis and Characterization

10-Methyloxecan-2-one and its derivatives are also significant in chemical synthesis. For example, the synthesis and spectral studies of methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and its derivatives show their application in producing fatty products with potential use in various industries. These compounds were synthesized using methyl 10-hydroxyundecanoate, highlighting the versatility of 10-Methyloxecan-2-one in creating valuable chemical derivatives (Saeed, Mustafa, Rauf, & Osman, 1994).

properties

CAS RN

65371-24-6

Product Name

10-Methyloxecan-2-one

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

10-methyloxecan-2-one

InChI

InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3

InChI Key

SAMJSVOFANTIOD-UHFFFAOYSA-N

SMILES

CC1CCCCCCCC(=O)O1

Canonical SMILES

CC1CCCCCCCC(=O)O1

synonyms

phoracantholide I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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